molecular formula C15H14BrNO5S B5034506 2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid

2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid

Cat. No.: B5034506
M. Wt: 400.2 g/mol
InChI Key: QIFVJBIKOKRULH-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a bromophenyl group, a sulfonylamino group, and a hydroxyphenylpropanoic acid moiety

Preparation Methods

The synthesis of 2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to introduce the bromine atom.

    Sulfonylation: The bromophenyl intermediate undergoes sulfonylation to attach the sulfonylamino group.

    Hydroxylation and Propanoic Acid Formation: The final steps involve hydroxylation and the formation of the propanoic acid moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a pharmacological agent.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid involves its interaction with molecular targets and pathways. The sulfonylamino group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may also play a role in binding to specific sites on biomolecules, affecting their function.

Comparison with Similar Compounds

When compared to similar compounds, 2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid stands out due to its unique combination of functional groups. Similar compounds include:

    2-[(4-Bromophenyl)sulfonylamino]-3-methylbutanoic acid: This compound has a similar sulfonylamino and bromophenyl structure but differs in the alkyl chain length.

    2-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid: This compound features a naphthyl group instead of a phenyl group, leading to different chemical properties and applications.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c16-11-6-8-12(9-7-11)23(21,22)17-13(15(19)20)14(18)10-4-2-1-3-5-10/h1-9,13-14,17-18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFVJBIKOKRULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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